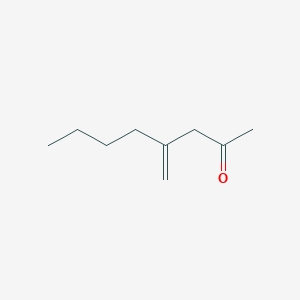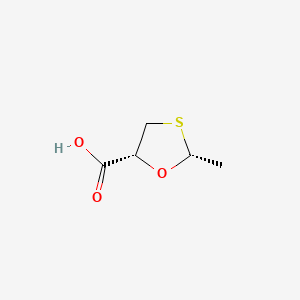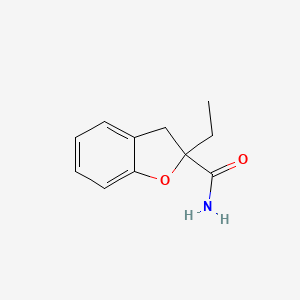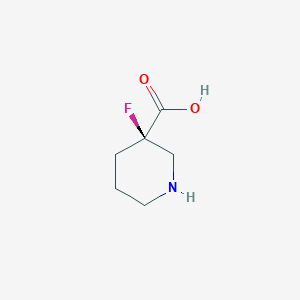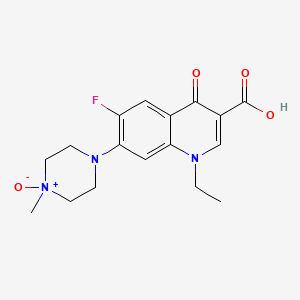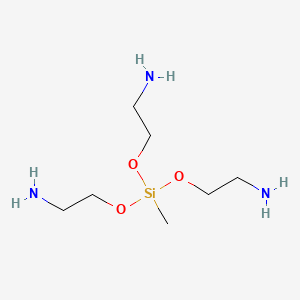
Methyltris(2-aminoethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(2-aminoethoxy)silane is an organosilicon compound with the chemical formula C7H21N3O3Si. It is a versatile silane coupling agent used in various applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly valued for its role in enhancing the properties of materials such as polymers, coatings, and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltris(2-aminoethoxy)silane can be synthesized through the reaction of methyltrichlorosilane with 2-aminoethanol. The reaction typically involves the following steps:
Hydrolysis: Methyltrichlorosilane is hydrolyzed in the presence of water to form methylsilanetriol.
Condensation: The methylsilanetriol then reacts with 2-aminoethanol under controlled conditions to form this compound.
The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. Industrial production may also involve the use of catalysts to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in cross-linking reactions.
Substitution: The amino groups in the compound can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include siloxane polymers and cross-linked networks. These products are valued for their enhanced mechanical and thermal properties .
Applications De Recherche Scientifique
Methyltris(2-aminoethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: The compound is used in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: It is explored for use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industry: This compound is used in the production of coatings, adhesives, and sealants to enhance their performance
Mécanisme D'action
The mechanism of action of Methyltris(2-aminoethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The amino groups in the compound interact with various functional groups on the substrate, leading to the formation of stable siloxane bonds. These bonds enhance the mechanical and thermal properties of the materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltris(methylethylketoximino)silane
- Polymethyl(ketoxime)siloxane
- Methyltrimethoxysilane
Uniqueness
Methyltris(2-aminoethoxy)silane is unique due to its specific functional groups that allow for versatile applications in different fields. Its ability to form strong bonds with both organic and inorganic materials makes it a valuable compound in enhancing the properties of various materials .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to form strong bonds make it an essential component in the development of advanced materials.
Propriétés
Numéro CAS |
15942-78-6 |
|---|---|
Formule moléculaire |
C7H21N3O3Si |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
2-[bis(2-aminoethoxy)-methylsilyl]oxyethanamine |
InChI |
InChI=1S/C7H21N3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-10H2,1H3 |
Clé InChI |
MTFXHUJCCIXNJC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](OCCN)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



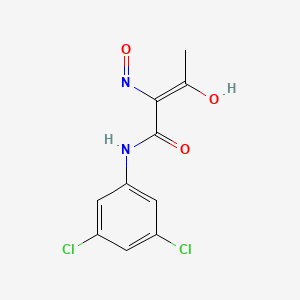
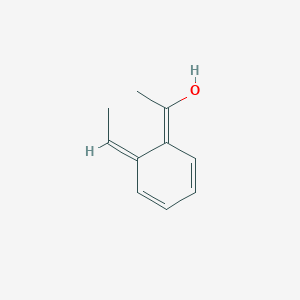


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
